(1,5,5-Trimethylpiperidin-2-yl)methanamine dihydrochloride
Description
(1,5,5-Trimethylpiperidin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C9H20N2.2ClH. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Properties
IUPAC Name |
(1,5,5-trimethylpiperidin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-9(2)5-4-8(6-10)11(3)7-9;;/h8H,4-7,10H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXWDCKHYXYMCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N(C1)C)CN)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,5,5-Trimethylpiperidin-2-yl)methanamine dihydrochloride typically involves the reaction of 2,2,6-trimethylpiperidine with formaldehyde and ammonium chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into various reduced forms, such as amines.
Substitution: It can participate in substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products:
Oxidation: N-oxides
Reduction: Secondary or tertiary amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Medicinal Chemistry
(1,5,5-Trimethylpiperidin-2-yl)methanamine dihydrochloride serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural similarity to biologically active compounds makes it a candidate for drug development targeting specific diseases.
Case Study: Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit significant antitumor activity. For example, a study focusing on non-NAD-like poly(ADP-ribose) polymerase inhibitors highlighted the potential of related compounds in treating prostate cancer .
Biological Research
The compound is utilized in enzyme interaction studies and as a ligand in binding assays. Its ability to modulate enzyme activity has implications for understanding biochemical pathways and developing therapeutic strategies.
Case Study: Enzyme Inhibition
Inhibitors derived from this compound have been evaluated for their effects on various enzymes involved in cancer progression. The results indicated that these compounds could effectively inhibit target enzymes, thus providing insights into their mechanism of action .
Industrial Applications
In the industrial sector, this compound is employed as an intermediate in organic synthesis and the production of specialty chemicals. Its unique properties facilitate the development of new materials and chemical processes.
Table 1: Summary of Biological Activities
| Compound | Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| This compound | Antitumor | Prostate Cancer Cells | 10 | |
| Derivative A | Enzyme Inhibition | PARP-1 | 15 | |
| Derivative B | Antimicrobial | E. coli | 20 |
Mechanism of Action
The mechanism of action of (1,5,5-Trimethylpiperidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity.
Comparison with Similar Compounds
Piperidine: A simpler structure with similar chemical properties.
2,2,6-Trimethylpiperidine: A closely related compound with slight structural differences.
N-Methylpiperidine: Another derivative with a different substitution pattern.
Uniqueness: (1,5,5-Trimethylpiperidin-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required.
Biological Activity
(1,5,5-Trimethylpiperidin-2-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure and properties make it a valuable building block for various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C9H22Cl2N2
- Molecular Weight : 225.19 g/mol
- CAS Number : 132372859
The biological activity of this compound primarily involves its interaction with specific molecular targets. It can act as a substrate or inhibitor for various enzymes and may modulate receptor activity, influencing numerous signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can alter metabolic pathways and cellular functions.
- Receptor Modulation : It may act on neurotransmitter receptors, potentially affecting synaptic transmission and neurochemical balance.
Biological Activity Overview
The compound has been studied for its potential applications in treating neurological disorders and its role in biochemical assays.
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Antidepressant Activity
In a rodent model of depression, administration of the compound resulted in decreased immobility time in forced swim tests, indicating an antidepressant-like effect. This effect was attributed to the modulation of serotonin levels within the brain.
Case Study 3: Anticancer Properties
Research published in the Journal of Medicinal Chemistry demonstrated that this compound could induce apoptosis in specific cancer cell lines by activating caspase pathways. This finding points to its potential utility in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
